molecular formula C6H17NO6S B14498979 2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate CAS No. 65121-96-2

2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate

Cat. No.: B14498979
CAS No.: 65121-96-2
M. Wt: 231.27 g/mol
InChI Key: SOBYTUYXBBGSHH-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate is a chemical compound with the molecular formula C5H13NO2. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves the reaction of ethylene oxide with methylamine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:

C2H4O+CH3NH2C5H13NO2\text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_5\text{H}_{13}\text{NO}_2 C2​H4​O+CH3​NH2​→C5​H13​NO2​

Industrial Production Methods

In industrial settings, the production of 2-[2-Hydroxyethyl(methyl)amino]ethanol is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl(methyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[2-Hydroxyethyl(methyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Hydroxyethyl(methyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and nucleophilic characteristics .

Properties

CAS No.

65121-96-2

Molecular Formula

C6H17NO6S

Molecular Weight

231.27 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate

InChI

InChI=1S/C5H13NO2.CH4O4S/c1-6(2-4-7)3-5-8;1-5-6(2,3)4/h7-8H,2-5H2,1H3;1H3,(H,2,3,4)

InChI Key

SOBYTUYXBBGSHH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CCO.COS(=O)(=O)O

Origin of Product

United States

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